molecular formula C10H15Cl2N B1668848 Chlorphentermine hydrochloride CAS No. 151-06-4

Chlorphentermine hydrochloride

Cat. No. B1668848
CAS RN: 151-06-4
M. Wt: 220.14 g/mol
InChI Key: WEJDYJKJPUPMLH-UHFFFAOYSA-N
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Description

Chlorphentermine Hydrochloride is the hydrochloride salt form of chlorphentermine, a chlorinated analogue of phentermine . It is a sympathomimetic amine with central nervous system (CNS) stimulating and anorexic activity . Chlorphentermine was developed in 1962 and is a serotonergic appetite suppressant of the amphetamine family .


Molecular Structure Analysis

The molecular formula of Chlorphentermine Hydrochloride is C10H15Cl2N . The molecular weight is 220.14 g/mol . The structure includes a chlorophenyl group and a dimethylpropan-2-amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chlorphentermine Hydrochloride include a molecular weight of 220.14 g/mol and a molecular formula of C10H15Cl2N .

Scientific Research Applications

Pharmacological Impact on Lipid Metabolism

Chlorphentermine hydrochloride has been studied for its effects on phospholipid and lipid metabolism. Research indicates that chronic treatment with chlorphentermine causes significant alterations in these metabolisms in various organs such as lungs, liver, and adrenals. This phenomenon, known as drug-induced phospholipidosis, results from the drug's amphiphilic nature and depends on factors like phospholipid content, turnover rate, and species differences (Schmien, Seiler, & Wassermann, 2004).

Interaction with Central Nervous System and Appetite Suppression

Studies have also explored chlorphentermine's impact on the central nervous system and its role in appetite suppression. It has been found to reduce food intake in doses that did not produce signs of central stimulation in rhesus monkeys, indicating its potential utility in studying appetite and satiety mechanisms (Tang & Kirch, 2004).

Cellular Binding and Pharmacokinetics

Chlorphentermine's cellular binding and pharmacokinetics have been investigated through various models. For instance, its uptake in isolated rat lungs suggests both binding and partitioning mechanisms. A compartmental representation of this uptake process reveals insights into the drug's interaction with lung tissue, which is significant for understanding its pharmacological behavior (Minchin, Ilett, & Madsen, 2010).

NMR Studies on Drug-Induced Phospholipidosis

NMR studies have shown that chlorphentermine strongly interacts with phosphatidylcholine, a key component of cell membranes. This interaction is thought to alter phospholipid metabolism, leading to intracellular accumulation of lipids. Such insights are crucial for understanding the drug's molecular mechanism of action (Seydel & Wassermann, 2004).

Safety And Hazards

Chlorphentermine is a DEA Schedule III controlled substance . It has been implicated in lipid storage disorders and pulmonary hypertension . It is no longer used due mainly to safety concerns, as it has a serotonergic effects profile similar to other withdrawn appetite suppressants such as fenfluramine and aminorex which were found to cause pulmonary hypertension and cardiac fibrosis following prolonged use .

properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDYJKJPUPMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047815
Record name Chlorphentermine hydrochloride
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Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorphentermine hydrochloride

CAS RN

151-06-4
Record name Chlorphentermine hydrochloride
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Record name Chlorphentermine hydrochloride [USAN]
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Record name Chlorphentermine hydrochloride
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Record name Chlorphentermine hydrochloride
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Record name Chlorphentermine hydrochloride
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Record name CHLORPHENTERMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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